1-(5-Methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-2-phenylethanone
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Overview
Description
1-(5-Methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-2-phenylethanone is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a phenyl group, a methylsulfanyl group, and a triazole ring, making it a molecule of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-2-phenylethanone typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds. For instance, the reaction between phenylhydrazine and a suitable diketone can yield the triazole ring.
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Introduction of the Methylsulfanyl Group: : The methylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable methylsulfanyl precursor with the triazole ring.
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Formation of the Phenylethanone Moiety: : The phenylethanone moiety can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the triazole derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-2-phenylethanone can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
1-(5-Methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-2-phenylethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-2-phenylethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring and phenyl groups can facilitate binding to these targets, while the methylsulfanyl group can modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(3-Phenyl-1,2,4-triazol-1-yl)-2-phenylethanone: Lacks the methylsulfanyl group.
1-(5-Methyl-3-phenyl-1,2,4-triazol-1-yl)-2-phenylethanone: Lacks the sulfanyl group.
1-(5-Methylsulfanyl-1,2,4-triazol-1-yl)-2-phenylethanone: Lacks the phenyl group on the triazole ring.
Uniqueness
1-(5-Methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-2-phenylethanone is unique due to the presence of both the methylsulfanyl group and the phenyl groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups can provide a balance of hydrophobicity and electronic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(5-methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-22-17-18-16(14-10-6-3-7-11-14)19-20(17)15(21)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWJOWHTQVAAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NN1C(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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